molecular formula C8H12N2OS B13814850 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl-

4(3H)-Pyrimidinone,2-(methylthio)-5-propyl-

Cat. No.: B13814850
M. Wt: 184.26 g/mol
InChI Key: XZSBYOPGQZIWKD-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- is a heterocyclic compound with a pyrimidinone core structure. The molecule features a methylthio (-SMe) group at position 2 and a propyl (-C₃H₇) substituent at position 5 (or 6, depending on numbering conventions). Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol (calculated from ).

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-methylsulfanyl-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5-9-8(12-2)10-7(6)11/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

XZSBYOPGQZIWKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(NC1=O)SC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4(3H)-Pyrimidinone, 2-(methylthio)-5-propyl- typically involves the alkylation of 2-(methylthio)pyrimidin-4(3H)-one derivatives. The methylthio group at the 2-position provides a nucleophilic site for substitution reactions, while the 5-position propyl substitution is introduced either by direct alkylation or via ring construction with appropriate precursors.

Alkylation of 2-(Methylthio)pyrimidin-4(3H)-one

One common preparation route involves the alkylation of 2-(methylthio)pyrimidin-4(3H)-one with alkyl halides under basic conditions. For example, alkylation with ethyl 2-bromoethanoate in the presence of triethylamine and tetrabutylammonium bromide at 50–60 °C yields the corresponding ester intermediates, which can be further transformed into hydroxamic acids or other derivatives.

Step Reagents/Conditions Outcome Yield (%)
Alkylation 2-(methylthio)pyrimidin-4(3H)-one + ethyl 2-bromoethanoate, triethylamine, tetrabutylammonium bromide, 50–60 °C Alkylated ester intermediate 70–73

This method confirms that the methylthio group is reactive towards alkylation, enabling functionalization at the 2-position.

Introduction of the Propyl Group at the 5-Position

The propyl substituent at the 5-position can be introduced either by starting with a suitably substituted pyrimidinone or by selective alkylation. Literature reports indicate that substitution at the 5-position is retained during further functionalization steps, such as diazotization or azo coupling reactions. For instance, methylation of 2-thiouracil followed by substitution at the 5-position with propyl groups or similar alkyl chains can be achieved through nucleophilic substitution or condensation reactions.

Functionalization via Diazonium Coupling and Further Derivatization

In some synthetic routes, the 4(3H)-pyrimidinone core bearing the 2-(methylthio) and 5-propyl substituents is further functionalized by diazotization at the 5-position, followed by azo coupling to aromatic amines, leading to azo derivatives with potential biological activity. These reactions are conducted under controlled conditions, often involving acidic media and low temperatures to stabilize diazonium salts.

Alternative Synthetic Routes: Oxidative and Cyclization Methods

Other methods involve oxidative cyclization or ring closure strategies to assemble the pyrimidinone ring with desired substituents. For example, the use of ammonium ceric nitrate in mixed solvents such as acetonitrile and water can facilitate oxidative transformations leading to pyridopyrimidine derivatives, which are structurally related to pyrimidinones. These methods allow for efficient construction of compound libraries with varied substitutions, including methylthio and propyl groups.

Detailed Research Outcomes and Data Analysis

Yields and Purification

  • Alkylation reactions of 2-(methylthio)pyrimidin-4(3H)-ones with bromoesters typically yield 70–73% of the desired intermediates.
  • Purification is often achieved by recrystallization from methanol or chromatography, ensuring high purity for subsequent reactions.

Spectroscopic Characterization

  • Infrared spectroscopy (IR) confirms characteristic pyrimidinone functional groups, with peaks around 3022, 2961, 2934, and 1734 cm⁻¹ indicative of aromatic and carbonyl functionalities.
  • Proton nuclear magnetic resonance (^1H NMR) spectra show multiplets corresponding to aromatic protons and singlets for methylthio and propyl substituents, confirming substitution patterns.

Reaction Conditions Summary Table

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation of pyrimidinone Ethyl 2-bromoethanoate, triethylamine, tetrabutylammonium bromide 50–60 °C Several hours 70–73 Ester intermediate formation
Diazotization and azo coupling Aromatic amines, acidic medium 0–5 °C 1–2 hours Variable Functionalization at 5-position
Oxidative cyclization Ammonium ceric nitrate, acetonitrile/water Room temp Few hours 40–85 Pyridopyrimidine derivatives synthesis

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Anticancer Activity

4(3H)-Pyrimidinone derivatives have been investigated for their potential as anticancer agents. These compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of the cell cycle. Specifically, they target CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines. For example, studies have shown that pyrimidine-based compounds can effectively inhibit the growth of acute myeloid leukemia cells by modulating CDK activity .

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity against Hepatitis B virus (HBV). A study demonstrated that derivatives of 2-methylthiopyrimidin-4(1H)-one showed moderate inhibitory effects on HBV, with some compounds displaying mild cytotoxicity . This suggests a promising avenue for developing antiviral therapies based on pyrimidinone structures.

Antitubercular Activity

Another significant application is in the treatment of tuberculosis (TB). Recent studies have focused on synthesizing and evaluating the antitubercular properties of pyrimidinone derivatives, which are essential for addressing the global TB health crisis. These compounds have shown potential in inhibiting Mycobacterium tuberculosis, indicating their viability as new anti-TB drugs .

Cancer Cell Line Studies

In vitro studies using acute myeloid leukemia cell lines have demonstrated that treatment with 4(3H)-Pyrimidinone derivatives resulted in significant reductions in cell viability and induced apoptosis. The concentration-dependent effects observed in these studies provide insights into the therapeutic window and dosing strategies for potential clinical applications .

Antiviral Efficacy

A series of experiments evaluated the efficacy of pyrimidinone derivatives against HBV. The results indicated that certain modifications to the chemical structure enhanced antiviral activity while maintaining low cytotoxicity levels, highlighting the importance of structure-activity relationships in drug design .

Summary Table of Applications

Application AreaCompound ActivityReferences
AnticancerInhibition of CDK4/CDK6 ,
AntiviralInhibition of HBV
AntitubercularInhibition of Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The propyl group at position 5 increases hydrophobicity compared to methyl or bromo analogs, as evidenced by higher calculated logP values (e.g., 0.904 for 2-(methylthio)pyrimidinone derivatives in ). This property may enhance membrane permeability in drug design .
  • In contrast, bromine (electron-withdrawing) in 5-bromo analogs may alter reactivity for cross-coupling reactions .

Research Findings and Data Gaps

  • Synthetic Routes: lists the compound’s CAS (1044770-40-2) but lacks synthesis details. Analogous compounds (e.g., 5-cyano-4(3H)-pyrimidinones in ) are synthesized via cyclocondensation, suggesting similar methods for the target .
  • Biological Data: While pesticidal pyrimidinones () are well-characterized, the target compound’s specific bioactivity remains underexplored. Further studies on its antimycotic or antibacterial efficacy are needed.

Biological Activity

4(3H)-Pyrimidinone, 2-(methylthio)-5-propyl- (C8H12N2OS) is a compound that belongs to the pyrimidine family, which is known for its diverse biological activities. Pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of 4(3H)-Pyrimidinone, 2-(methylthio)-5-propyl-, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of 4(3H)-Pyrimidinone, 2-(methylthio)-5-propyl- includes a pyrimidinone ring with a methylthio group at the 2-position and a propyl group at the 5-position. Its unique structure contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 4(3H)-Pyrimidinone have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
  • Mechanism of Action : Many pyrimidine derivatives exhibit their anticancer effects by inhibiting specific protein kinases involved in cell proliferation. For example, compounds that target cyclin-dependent kinases (CDKs) have shown promising results in reducing tumor growth.

Table 1 summarizes the IC50 values for selected pyrimidine derivatives in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-70.09
Compound BA5490.03
Compound CHCT-1160.12

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented. Studies indicate that 4(3H)-Pyrimidinone, along with other related compounds, can exhibit significant antibacterial and antifungal activities:

  • Bacterial Strains Tested : E. coli, S. aureus, K. pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : Compounds derived from pyrimidines have shown MIC values as low as 0.0018 µM against certain Gram-positive bacteria.

Table 2 presents the antimicrobial efficacy of selected compounds:

CompoundBacterial StrainMIC (µg/mL)
Compound DE. coli0.0252
Compound ES. aureus0.0029

Anti-inflammatory Activity

Research has also indicated that some pyrimidine derivatives possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by inflammation.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by Sabita et al. evaluated a series of pyrimidine-pyrazine compounds against multiple cancer cell lines, revealing that certain derivatives exhibited greater cytotoxicity than established chemotherapeutics like etoposide .
  • Antimicrobial Screening : Almakhzoum and Almaqtari reported significant antibacterial activity of synthesized pyrimidine derivatives against various bacterial strains, highlighting their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl-?

  • Methodological Answer : The synthesis of pyrimidinone derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol are synthesized by introducing substituents (e.g., hydroxymethyl groups) using formaldehyde under basic conditions (e.g., NaOH) . For the propyl group at position 5, alkylation or Grignard reactions may be employed. Purification via column chromatography or recrystallization is critical to isolate the target compound in high purity .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., methylthio at position 2, propyl at position 5). Compare with literature data for similar pyrimidinones .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups like carbonyl (C=O) stretching at ~1700 cm1^{-1} .

Q. What solvent systems are suitable for solubility and stability testing?

  • Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for solubility. Stability studies should include aqueous buffers (pH 4–9) and monitor degradation via HPLC under varying temperatures (25–60°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- in nucleophilic reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and identify reactive sites (e.g., electrophilic carbons adjacent to sulfur or carbonyl groups). Compare with experimental results from analogous compounds, such as pyrimidine derivatives undergoing substitution at position 2 or 5 .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidinone core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., carbonyl) using silyl or acetyl groups to direct substitution to the methylthio or propyl positions.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions at specific positions .

Q. How do steric and electronic effects of the propyl and methylthio substituents influence biological activity?

  • Methodological Answer : Conduct SAR studies using analogs with varying substituent lengths (e.g., ethyl vs. propyl) or sulfur oxidation states (e.g., methylsulfonyl vs. methylthio). Test enzyme inhibition (e.g., kinases) or receptor binding affinity to correlate structure with activity .

Q. What experimental design principles apply to scaling up synthesis while minimizing impurities?

  • Methodological Answer : Use factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, a Plackett-Burman design can identify critical factors affecting yield and purity during scale-up .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity of similar pyrimidinones: How to validate findings?

  • Methodological Answer :

  • Reproducibility : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Meta-Analysis : Compare data across studies, noting differences in assay protocols or compound purity .

Q. Conflicting spectral data for methylthio-substituted pyrimidinones: How to resolve?

  • Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency in NMR) or use advanced techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals .

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